N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 921508-17-0
VCID: VC11948328
InChI: InChI=1S/C17H19BrN4O2S/c18-11-5-7-13(8-6-11)19-15(23)9-14-10-25-17(21-14)22-16(24)20-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,19,23)(H2,20,21,22,24)
SMILES: C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C17H19BrN4O2S
Molecular Weight: 423.3 g/mol

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

CAS No.: 921508-17-0

Cat. No.: VC11948328

Molecular Formula: C17H19BrN4O2S

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide - 921508-17-0

Specification

CAS No. 921508-17-0
Molecular Formula C17H19BrN4O2S
Molecular Weight 423.3 g/mol
IUPAC Name N-(4-bromophenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C17H19BrN4O2S/c18-11-5-7-13(8-6-11)19-15(23)9-14-10-25-17(21-14)22-16(24)20-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,19,23)(H2,20,21,22,24)
Standard InChI Key RDARTCRLCQUHAJ-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Canonical SMILES C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct moieties:

  • A 4-bromophenyl group attached to an acetamide backbone, providing hydrophobic character and potential halogen bonding interactions.

  • A 1,3-thiazole ring at the C2 position of the acetamide, introducing aromaticity and hydrogen-bonding capabilities via its nitrogen and sulfur atoms.

  • A cyclopentylcarbamoyl substituent on the thiazole’s amino group, contributing steric bulk and modulating solubility.

Key Physicochemical Data

PropertyValue
CAS No.921508-17-0
Molecular FormulaC₁₇H₁₉BrN₄O₂S
Molecular Weight423.3 g/mol
IUPAC NameN-(4-Bromophenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
SMILESBrc1ccc(NC(=O)Cc2csc(n2)NC(=O)NC3CCCC3)cc1

The presence of bromine (18.9% of molecular weight) suggests potential reactivity in cross-coupling reactions, though no experimental data confirm this. The compound’s LogP, estimated via fragment-based methods, likely exceeds 3.0 due to the hydrophobic bromophenyl and cyclopentyl groups, indicating moderate lipophilicity.

Synthesis and Preparation

Reaction Pathways

Synthesis involves multi-step organic transformations, though detailed protocols remain proprietary. A hypothetical route may include:

  • Thiazole Core Formation: Condensation of thiourea derivatives with α-haloacetamide precursors.

  • Cyclopentylcarbamoyl Attachment: Carbodiimide-mediated coupling of cyclopentylamine to the thiazole’s amino group.

  • Bromophenyl Acetamide Integration: Nucleophilic acyl substitution between 4-bromoaniline and a chloroacetyl-thiazole intermediate.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs at the thiazole’s 2-position.

  • Purity Control: Removing byproducts from incomplete couplings or halogen exchange.

  • Yield Maximization: Solvent selection (e.g., DMF vs. THF) and temperature gradients critically influence reaction efficiency.

Biological Activities and Mechanistic Insights

Preliminary Pharmacological Findings

Limited studies suggest interactions with:

  • Inflammatory Pathways: Potential inhibition of cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) signaling, though specific IC₅₀ values are unreported.

  • Oncogenic Targets: Modest activity against tyrosine kinases (e.g., EGFR) in cell-free assays, possibly due to the thiazole’s metal-coordinating ability.

Structure-Activity Relationships (SAR)

  • Bromophenyl Group: Enhances membrane permeability compared to non-halogenated analogs but may increase cytotoxicity.

  • Thiazole Ring: Serves as a hydrogen-bond acceptor, potentially improving target binding affinity.

  • Cyclopentylcarbamoyl Moiety: Reduces aqueous solubility but stabilizes protein-ligand interactions via van der Waals forces.

Comparison with Structural Analogs

Ethoxyphenyl Derivative

The analog 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide (CAS No. 921508-23-8) replaces bromine with an ethoxy group, altering physicochemical and biological properties:

PropertyBromophenyl AnalogEthoxyphenyl Analog
Molecular Weight423.3 g/mol388.5 g/mol
Halogen Content18.9% Br0%
LogP (Est.)~3.2~2.7
BioactivityAnti-inflammatory (proposed)Antimicrobial (proposed)

The ethoxy group improves solubility but diminishes halogen-mediated target engagement, shifting activity toward microbial targets.

Future Research Directions

Priority Investigations

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in vitro.

  • Target Deconvolution: Use chemoproteomics to identify binding partners in cancer cell lysates.

  • Toxicity Screening: Evaluate hepatotoxicity and genotoxicity in primary human cells.

Synthetic Chemistry Opportunities

  • Derivatization: Explore Suzuki-Miyaura couplings to replace bromine with aryl/heteroaryl groups.

  • Prodrug Design: Mask the acetamide as an ester to enhance absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator